molecular formula C8H11NS B2759874 2-(Propylthio)pyridine CAS No. 26891-63-4

2-(Propylthio)pyridine

Cat. No.: B2759874
CAS No.: 26891-63-4
M. Wt: 153.24
InChI Key: QGZPZAHIJZTNOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propylthio)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Another method involves the use of 2-bromopyridine and propylthiol, with a palladium catalyst facilitating the coupling reaction. This method often employs ligands such as triphenylphosphine and bases like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the propylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propylthio group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives without the propylthio group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Propylthio)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Propylthio)pyridine involves its interaction with various molecular targets. The propylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)pyridine
  • 2-(Ethylthio)pyridine
  • 2-(Butylthio)pyridine

Comparison

2-(Propylthio)pyridine is unique due to the length of its alkyl chain, which can influence its reactivity and biological activity. Compared to 2-(Methylthio)pyridine and 2-(Ethylthio)pyridine, the propylthio derivative may exhibit different solubility and interaction profiles with biological targets. The longer alkyl chain can also affect the compound’s physical properties, such as boiling point and hydrophobicity.

Properties

IUPAC Name

2-propylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPZAHIJZTNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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